2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid
Description
The compound 2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid features a complex spirocyclic framework combining pyrrolidine, thiopyrano[2,3-d]thiazole, and a hydroxyphenyl substituent. Its structure includes a spiro junction at the pyrrolidine-thiopyrano[2,3-d]thiazole interface and an acetic acid moiety, which may enhance solubility and bioactivity .
Properties
IUPAC Name |
2-[7-(2-hydroxyphenyl)-2,2',5'-trioxospiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-1'-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S2/c20-9-4-2-1-3-8(9)12-13-14(18-16(25)27-13)26-7-17(12)5-10(21)19(15(17)24)6-11(22)23/h1-4,12,20H,5-7H2,(H,18,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKLGAJHUGAEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12CSC3=C(C2C4=CC=CC=C4O)SC(=O)N3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7'-(2-Hydroxyphenyl)-2,2',5-trioxo-2',3',5',7'-tetrahydrospiro[pyrrolidine-3,6'-thiopyrano[2,3-d]thiazol]-1-yl)acetic acid , with CAS number 898638-43-2 , is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article reviews its biological properties, focusing on its antibacterial potential and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol . The structure includes a pyrrolidine ring and a thiopyrano[2,3-d]thiazole moiety, which are known to influence the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O6S2 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 898638-43-2 |
Antibacterial Properties
Recent studies have highlighted the significance of five-membered heterocycles in the design of antibacterial agents. The compound incorporates such heterocycles, which are often linked to enhanced antibacterial activity due to their ability to interact with bacterial enzymes and cellular structures.
- Mechanism of Action : The compound's structural features may allow it to inhibit bacterial cell wall synthesis or interfere with protein synthesis, similar to other heterocyclic antibacterial agents.
- Efficacy Against Drug-resistant Strains : Preliminary data suggest that compounds with similar structures exhibit activity against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Other Pharmacological Activities
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess other bioactivities:
- Antioxidant Activity : Compounds with hydroxyl groups (like the one present in this molecule) are often associated with antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating inflammatory pathways, potentially making this compound a candidate for further exploration in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The target compound’s uniqueness lies in its 2-hydroxyphenyl substituent and spiro-pyrrolidine core. Key structural analogs differ in substituents (e.g., methoxy, chlorine, or naphthyl groups) and additional moieties (e.g., potassium salts or pyrazole hybrids), which influence bioactivity and pharmacokinetics.
Table 1: Structural Comparison of Thiopyrano[2,3-d]thiazole Derivatives
Pharmacological Activity
Anticancer Activity
- Target Compound : Structural analogs (e.g., ) exhibit cytotoxicity against leukemia (Jurkat) and solid tumors (e.g., MCF-7, SK-Mel-28). The spirocyclic framework and acetic acid moiety likely enhance membrane permeability and target binding .
- Compound 2 () : Demonstrated time-dependent cytotoxicity against Jurkat cells (IC50 = 66 μM at 6 h; 40 μM at 24 h) . The target compound’s hydroxyphenyl group may improve potency due to hydrogen-bonding interactions.
Anti-Inflammatory Activity
- 6-Carboxymethyl-7-(4-methoxyphenyl) : Showed efficacy comparable to diclofenac sodium in anti-inflammatory assays, attributed to the methoxyphenyl group’s electron-donating effects .
- Target Compound : The 2-hydroxyphenyl substituent could modulate COX-2 inhibition or redox activity, though direct evidence is lacking.
Key Research Findings and Gaps
Structure-Activity Relationships (SAR): Methoxy and hydroxyphenyl groups enhance anti-inflammatory and anticancer activities, respectively, via distinct mechanisms (e.g., COX inhibition vs. apoptosis induction) . Spirocyclic frameworks improve metabolic stability compared to non-cyclized analogs .
Unanswered Questions :
- Direct IC50 values for the target compound are unavailable, necessitating further in vitro screening.
- The role of the acetic acid moiety in target binding (e.g., kinase or carbonic anhydrase inhibition) remains speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
